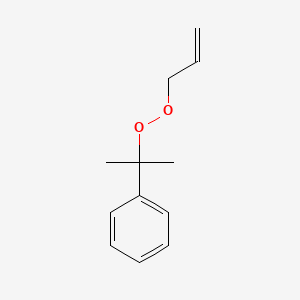
Cyclodecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodecyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclodecyl acetate can be synthesized through the esterification of cyclodecanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Cyclodecanol+Acetic Acid→Cyclodecyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of reactive distillation, where the reaction and separation occur simultaneously, is a common method to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: Cyclodecyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclodecanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to cyclodecanol.
Oxidation: Although less common, this compound can undergo oxidation to form cyclodecanone.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Cyclodecanol and acetic acid.
Reduction: Cyclodecanol.
Oxidation: Cyclodecanone.
Aplicaciones Científicas De Investigación
Cyclodecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism by which cyclodecyl acetate exerts its effects is primarily through its ester linkage. In biological systems, esterases can hydrolyze this compound to release cyclodecanol and acetic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing the active agent upon hydrolysis.
Comparación Con Compuestos Similares
Cyclodecyl acetate can be compared with other esters such as cyclohexyl acetate and cyclooctyl acetate. While all these compounds share the ester functional group, their chemical and physical properties vary due to differences in the ring size:
Cyclohexyl Acetate: Smaller ring size, lower boiling point, and different odor profile.
Cyclooctyl Acetate: Intermediate ring size, properties between cyclohexyl and cyclodecyl acetates.
This compound’s larger ring size imparts unique properties, such as higher boiling point and distinct fragrance, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
7386-24-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
cyclodecyl acetate |
InChI |
InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |
Clave InChI |
KNPITBTYJPSSJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


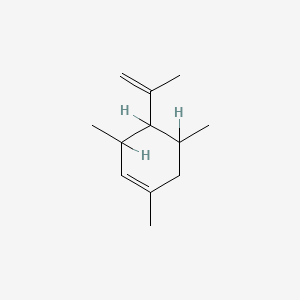
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
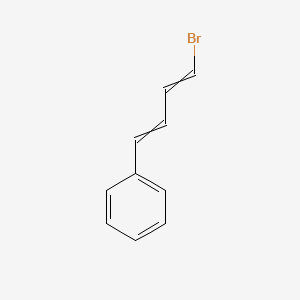

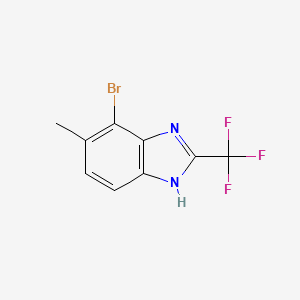

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
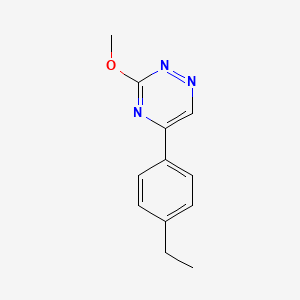

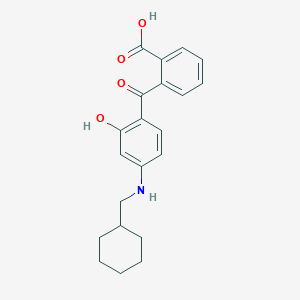

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
